2-(5-Bromo-2-chlorophenyl)-N-methylethanamine synthesis pathway
2-(5-Bromo-2-chlorophenyl)-N-methylethanamine synthesis pathway
This guide details the synthesis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , a halogenated phenethylamine derivative. The pathway is designed for high-purity laboratory-scale production, prioritizing regioselectivity and the avoidance of over-alkylation (quaternary salt formation).
The chosen route utilizes a Henry Reaction (Nitroaldol) followed by a controlled Reduction and N-Methylation via Formylation . This approach is selected because the starting material, 5-Bromo-2-chlorobenzaldehyde, is a commercially stable and available building block (CAS: 189640-37-7), whereas the corresponding phenylacetic acid or phenylacetone precursors are often less accessible or restricted.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule contains a phenethylamine skeleton with a secondary amine (N-methyl). Direct alkylation of the primary amine with methyl iodide is discouraged due to the high risk of forming N,N-dimethyl impurities.
Selected Pathway (The "Formyl-Reduction" Route):
-
C-C Bond Formation: Condensation of 5-bromo-2-chlorobenzaldehyde with nitromethane to form the nitrostyrene.
-
Reduction: Conversion of the nitroalkene to the primary amine (2-(5-bromo-2-chlorophenyl)ethanamine).
-
N-Protection/Activation: Selective N-formylation using ethyl formate.
-
Amide Reduction: Reduction of the N-formyl intermediate to the final N-methyl secondary amine.
Caption: Step-wise synthesis from commercially available benzaldehyde to the N-methyl target via the nitrostyrene route.
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of 2-Chloro-5-bromo- -nitrostyrene
This step extends the carbon chain by one carbon atom.
-
Reagents: 5-Bromo-2-chlorobenzaldehyde (1.0 eq), Nitromethane (solvent/reagent, excess), Ammonium Acetate (0.2 eq).
-
Solvent: Glacial Acetic Acid or excess Nitromethane.
Protocol:
-
Dissolve 5-bromo-2-chlorobenzaldehyde (10.0 g, 45.6 mmol) in nitromethane (40 mL).
-
Add ammonium acetate (0.7 g, 9.1 mmol) as the catalyst.
-
Heat the mixture to reflux (approx. 100-105°C) for 2–4 hours. Monitor via TLC (20% EtOAc/Hexane) for the disappearance of the aldehyde.
-
Workup: Cool the reaction to room temperature. The nitrostyrene often crystallizes directly as yellow needles. If not, remove excess nitromethane under reduced pressure.
-
Purification: Recrystallize the crude solid from isopropyl alcohol (IPA).
-
Expected Yield: 80–90% (Yellow crystalline solid).
Stage 2: Reduction to 2-(5-Bromo-2-chlorophenyl)ethanamine
Caution: This step requires handling hydride reducing agents. Maintain anhydrous conditions.
-
Reagents: Lithium Aluminum Hydride (LiAlH
) (3.0 eq) or NaBH /BF Et O. -
Solvent: Anhydrous THF or Diethyl Ether.
Protocol:
-
Prepare a suspension of LiAlH
(5.2 g, 137 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere at 0°C. -
Dissolve the nitrostyrene (10.0 g, 38.1 mmol) in anhydrous THF (40 mL) and add dropwise to the hydride suspension. Exothermic reaction.
-
Allow to warm to room temperature, then reflux for 4–6 hours. The color should shift from yellow (nitrostyrene) to grey/white (amine complex).
-
Quenching (Fieser Method): Cool to 0°C. Carefully add: 5.2 mL water, 5.2 mL 15% NaOH, then 15.6 mL water. Stir until a white granular precipitate forms.
-
Filter off the aluminum salts. Dry the filtrate over MgSO
and concentrate in vacuo. -
Intermediate: The resulting oil is the primary amine (CAS 1445890-98-1). It can be used directly or converted to the HCl salt for storage.
Stage 3: Mono-Methylation (The Formylation Route)
Direct methylation is difficult to control. The formylation-reduction sequence guarantees a secondary amine.
Step 3A: N-Formylation
-
Dissolve the primary amine (5.0 g, 21.3 mmol) in Ethyl Formate (20 mL).
-
Heat to reflux for 3–5 hours.
-
Remove excess ethyl formate under vacuum. The residue is the N-formyl amide.
-
Validation: FTIR should show a strong Amide I band ~1660 cm
.
Step 3B: Reduction to N-Methylamine
-
Suspend LiAlH
(1.6 g, 42.6 mmol) in anhydrous THF (50 mL) under nitrogen. -
Dissolve the crude N-formyl amide in THF (20 mL) and add dropwise.
-
Reflux for 6–12 hours.
-
Quench: Cool to 0°C. Quench carefully (water/NaOH/water sequence as above).
-
Isolation: Filter salts. Acidify the filtrate with HCl/ether to precipitate the 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Hydrochloride salt.
-
Purification: Recrystallize from IPA/Acetone.
Part 3: Critical Process Parameters (CPP) & Data
| Parameter | Specification | Rationale |
| Stoichiometry (Stage 1) | Aldehyde:Nitromethane (1:5 to 1:10) | Excess nitromethane acts as solvent and drives equilibrium. |
| Temperature (Stage 2) | Reflux (66°C for THF) | Essential for full reduction of the C=C and NO |
| Quenching (Stage 2/3) | Fieser Method | Prevents formation of gelatinous aluminum emulsions, ensuring high yield. |
| Selectivity | N-Methyl vs N,N-Dimethyl | The formyl intermediate prevents the addition of a second methyl group. |
Safety Profile:
-
5-Bromo-2-chlorobenzaldehyde: Skin and eye irritant.
-
Nitromethane: Flammable; shock-sensitive if dry/concentrated salts form.
-
LiAlH
: Pyrophoric. Reacts violently with water. Use under inert gas (N /Ar).
Part 4: Characterization & Validation
To validate the synthesis, the following analytical signatures are expected:
-
1H NMR (DMSO-d
, HCl salt analog):-
2.58 (s, 3H, N-CH
) -
2.90–3.10 (m, 4H, Ar-CH
-CH -N) - 7.2–7.6 (m, 3H, Aromatic protons; distinct splitting due to 2-Cl, 5-Br substitution).
-
9.0+ (br s, 2H, NH
).
-
2.58 (s, 3H, N-CH
-
Mass Spectrometry:
-
Molecular Ion: [M+H]
expected at m/z ~248/250 (characteristic Br/Cl isotope pattern: 79Br/35Cl, 81Br/35Cl, etc.).
-
References
-
Vihasibio Sciences. (n.d.). Chemical Synthesis Catalog: 5-Bromo-2-chlorobenzaldehyde. Retrieved March 4, 2026, from [Link]
-
Setliff, F. L., & Caldwell, J. Z. (1991).[1] Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Journal of the Arkansas Academy of Science.[1] Retrieved from [Link]
- Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. (Methodology reference for general phenethylamine synthesis via nitrostyrene/LiAlH4 reduction). Transform Press.
